molecular formula C22H27N5O3S2 B15032818 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372502-39-1

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032818
CAS No.: 372502-39-1
M. Wt: 473.6 g/mol
InChI Key: DITRCBFNRIQFAG-ICFOKQHNSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:

  • A pyrido[1,2-a]pyrimidin-4-one core, which is planar and stabilized by intramolecular interactions involving carbonyl groups .
  • A 4-(2-hydroxyethyl)-1-piperazinyl group at position 2, which enhances solubility and hydrogen-bonding capacity due to the hydroxyl moiety .

The compound’s molecular weight and stereoelectronic properties are influenced by the butyl chain (increasing lipophilicity) and the hydroxyethyl-piperazine moiety (improving water solubility). These structural features align with reported trends in aldose reductase inhibitors (ARIs), where substituent polarity and hydrogen-bond donors correlate with activity .

Properties

CAS No.

372502-39-1

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O3S2/c1-2-3-7-27-21(30)17(32-22(27)31)15-16-19(25-11-9-24(10-12-25)13-14-28)23-18-6-4-5-8-26(18)20(16)29/h4-6,8,15,28H,2-3,7,9-14H2,1H3/b17-15-

InChI Key

DITRCBFNRIQFAG-ICFOKQHNSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Thiazolidinone Substituent Piperazinyl Substituent Key Functional Groups Molecular Weight* References
3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Butyl 4-(2-Hydroxyethyl) Thioxo, Hydroxyethyl ~570.7 g/mol Target
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Ethyl 4-(2-Hydroxyethyl) Thioxo, Hydroxyethyl ~542.6 g/mol
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 4-Benzyl Thioxo, Methoxyethyl, Benzyl ~610.7 g/mol
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Benzyl Ethylamino (non-piperazinyl) Thioxo, Benzyl ~506.6 g/mol
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl 4-Ethyl Thioxo, Allyl, Methyl ~566.7 g/mol

*Calculated based on molecular formulas from referenced evidence.

Key Observations:

Thiazolidinone Substituents: Butyl vs. Ethyl (Target vs. Ethyl analogs may exhibit faster metabolic clearance . Benzyl and Allyl Groups (): Aromatic (benzyl) or unsaturated (allyl) substituents introduce steric bulk or π-π stacking capabilities, which could improve target binding but reduce synthetic accessibility .

Piperazinyl Modifications: Hydroxyethyl vs. Methoxyethyl (Target vs. Benzyl vs. Ethyl ( vs. ): Benzyl groups enhance aromatic interactions but may increase cytotoxicity, whereas ethyl groups balance lipophilicity and metabolic stability .

Biological Activity Trends :

  • Aldose Reductase Inhibition : Hydroxyl groups at specific positions (e.g., 2-hydroxyethyl in the target) correlate with submicromolar inhibitory activity, as seen in related pyrido[1,2-a]pyrimidin-4-ones .
  • Antioxidant Properties : Catechol derivatives and hydroxy-containing analogs (like the target) show superior radical scavenging activity compared to methoxy or alkyl-substituted variants .

Pharmacological Potential

  • Selectivity : The hydroxyethyl-piperazinyl group may reduce off-target effects compared to benzyl-substituted analogs, which could interact with adrenergic or serotonin receptors .
  • Toxicity: Thioxo groups in thiazolidinones are associated with reactive metabolite risks, but the target’s hydroxyethyl moiety might mitigate this through detoxification pathways .

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